6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one

Description

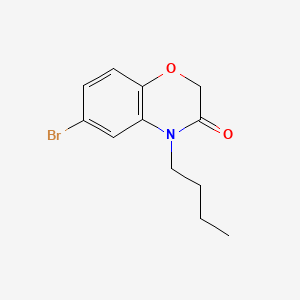

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-4-butyl-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2/c1-2-3-6-14-10-7-9(13)4-5-11(10)16-8-12(14)15/h4-5,7H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQAROGFSJPAQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)COC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742966 | |

| Record name | 6-Bromo-4-butyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1373233-46-5 | |

| Record name | 6-Bromo-4-butyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-butyl-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Advanced Methodologies for 6 Bromo 4 Butyl 2h 1,4 Benzoxazin 3 One

Retrosynthetic Analysis of the 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one Scaffold

A retrosynthetic analysis of the this compound structure provides a logical framework for devising synthetic routes. The primary disconnections of the benzoxazinone (B8607429) core can be envisioned through two main pathways, which break the key heterocyclic bonds.

Pathway A: This approach involves the disconnection of the amide C-N bond and the ether C-O bond. This leads back to a substituted 2-aminophenol (B121084) and a two-carbon electrophilic synthon. For the target molecule, this translates to two potential routes:

Route A1: Disconnection of the N-butyl bond first, followed by the heterocyclic C-N and C-O bonds, identifies 4-bromo-2-aminophenol and an N-butylated chloroacetyl derivative as key precursors.

Route A2: A more direct disconnection of the lactam ring points to N-butyl-4-bromo-2-aminophenol and a reagent like chloroacetyl chloride or an α-haloacetate as the primary building blocks. arkat-usa.org

Pathway B: An alternative strategy focuses on forming the C-O and C-N bonds in the final cyclization step. This retrosynthetic route disconnects the aryl-nitrogen and aryl-oxygen bonds, suggesting a starting material of a suitably substituted phenol (B47542) and an acetamide (B32628) derivative. nih.gov Specifically for this compound, this pathway would originate from a 2,4-dihalophenol (e.g., 5-bromo-2-chlorophenol) and N-butyl-2-chloroacetamide. The final key step would be an intramolecular cyclization to form the oxazine (B8389632) ring. nih.gov

These retrosynthetic pathways form the basis for the classical and modern synthetic methods discussed below.

Development of Classical Synthetic Routes to 1,4-Benzoxazin-3-ones

Traditional methods for synthesizing the 1,4-benzoxazin-3-one skeleton have historically relied on multi-step procedures starting from readily available phenol derivatives.

Approaches Utilizing 2-Nitrophenol Precursors

A conventional and well-established method for preparing benzoxazinones involves the use of 2-nitrophenols as the starting material. arkat-usa.org This strategy is fundamentally a two-stage process:

Reduction of the Nitro Group: The synthesis begins with a substituted 2-nitrophenol, in this case, 5-bromo-2-nitrophenol. The nitro group is reduced to an amine to generate the corresponding 2-aminophenol intermediate (4-bromo-2-aminophenol). This reduction is typically achieved using standard chemical reducing agents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or through catalytic hydrogenation.

Cyclization: The resulting 4-bromo-2-aminophenol is then subjected to cyclization. This can be achieved by reaction with an α-haloacetyl halide (e.g., chloroacetyl chloride) to form an N-acylated intermediate, which subsequently undergoes intramolecular Williamson ether synthesis (O-alkylation) upon treatment with a base to close the ring. The N-butyl group can be introduced either by alkylating the initial 2-aminophenol or by alkylating the final benzoxazinone nitrogen.

While reliable, this route can involve multiple steps and sometimes harsh reaction conditions.

Synthesis from 2-Aminophenols and Derivatives

Synthesizing the benzoxazinone scaffold directly from 2-aminophenols is a more direct classical approach. arkat-usa.org For the target molecule, the key starting material is 4-bromo-2-aminophenol. The synthesis can proceed via several routes:

N-Alkylation followed by Cyclization: The 4-bromo-2-aminophenol can first be selectively N-alkylated using a butyl halide (e.g., butyl bromide) to form N-butyl-4-bromo-2-aminophenol. This intermediate is then reacted with chloroacetyl chloride or a similar reagent. The initial reaction forms an amide, which is then cyclized in the presence of a base to yield this compound.

Cyclization followed by N-Alkylation: Alternatively, 4-bromo-2-aminophenol can be reacted with an α-halo ester, such as ethyl bromoacetate, in the presence of a base. This typically leads to the formation of 6-bromo-2H-1,4-benzoxazin-3(4H)-one. The final step is the N-alkylation of the lactam nitrogen with a butyl halide to introduce the butyl group and afford the final product. The synthesis of related 1,4-benzothiazinones from 2-aminothiophenol (B119425) and ethyl α-bromoalkanoates follows a similar and analogous reaction pathway. mdpi.com

Exploration of Novel and Efficient Synthetic Protocols for this compound

Modern synthetic chemistry has driven the development of more efficient, atom-economical, and environmentally benign methods for constructing heterocyclic scaffolds like 1,4-benzoxazin-3-ones.

One-Pot Synthesis Techniques

One-pot reactions, which combine multiple reaction steps into a single operation without isolating intermediates, offer significant advantages in terms of time, resources, and waste reduction. Several such techniques are applicable to the synthesis of the target compound.

An efficient one-pot method involves the reaction of 2-aminophenols with 2-bromoalkanoates in a deep eutectic solvent (DES) composed of choline (B1196258) chloride and urea. arkat-usa.org This approach avoids the need for a catalyst or an external base and proceeds at room temperature, representing a significant advancement in green chemistry. arkat-usa.org Another innovative one-pot process utilizes the enzyme Candida antarctica lipase (B570770) B (Novozym 435) to catalyze a decarboxylative Michael addition in vinylogous carbamate (B1207046) systems, offering a biocatalytic route to complex 1,4-benzoxazinone derivatives under mild conditions. nih.gov

A powerful one-pot strategy begins with o-halophenols and 2-chloroacetamides. nih.gov For the target molecule, this would involve reacting a 5-bromo-2-halophenol with N-butyl-2-chloroacetamide. The reaction proceeds via an initial nucleophilic substitution to form an ether intermediate, which is then cyclized in the same pot using a catalyst. nih.gov

Table 1: Comparison of Selected One-Pot Synthetic Methods for 1,4-Benzoxazin-3-one Scaffolds

| Method | Key Reactants | Conditions | Key Advantages | Citation |

|---|---|---|---|---|

| Deep Eutectic Solvent | 2-Aminophenol, 2-Bromoalkanoate | Choline chloride/urea, room temp. | Green solvent, catalyst-free, base-free, mild conditions. | arkat-usa.org |

| Copper-Catalyzed | o-Halophenol, 2-Chloroacetamide (B119443) | CuI catalyst, base (e.g., K₂CO₃), solvent (e.g., DMF) | Broad substrate scope, short reaction time, good yields. | nih.gov |

Catalyst-Mediated Coupling Reactions (e.g., Copper-Catalyzed Methods)

Catalyst-mediated reactions, particularly those using transition metals like copper, have become indispensable for the efficient construction of heterocyclic rings. Copper-catalyzed methods are especially prominent in the synthesis of N-substituted 2H-1,4-benzoxazin-3(4H)-ones. nih.gov

An efficient protocol involves a copper(I)-catalyzed intramolecular C-O bond formation. nih.gov The synthesis starts with a 2-halophenol (e.g., 5-bromo-2-chlorophenol) and an N-substituted 2-chloroacetamide (N-butyl-2-chloroacetamide). The reaction is a one-pot process that first involves a nucleophilic substitution of the phenolic hydroxyl group onto the chloroacetamide, followed by an intramolecular Ullmann-type C-O coupling reaction catalyzed by copper(I) iodide (CuI). This tandem reaction sequence is highly effective, proceeds under relatively simple conditions, and accommodates a wide range of substrates, making it a particularly attractive method for preparing molecules like this compound. nih.gov

Microwave-Assisted Synthesis of Benzoxazinone Derivatives

The application of microwave irradiation in organic synthesis has marked a significant advancement, offering enhanced reaction rates, higher yields, and improved purity of products compared to conventional heating methods. researchgate.netarkat-usa.orgjocpr.com In the synthesis of benzoxazinone derivatives, microwave-assisted techniques have proven to be particularly effective. These methods often lead to a dramatic reduction in reaction time, from several hours to mere minutes, while also simplifying work-up procedures. researchgate.netarkat-usa.org

A notable example is the one-pot synthesis of benzo[b] nih.govjetir.orgoxazin-3(4H)-ones via a Smiles rearrangement, where microwave assistance facilitates the reaction in 15-20 minutes with high yields (65-92%). researchgate.net Similarly, multicomponent reactions to form 3,4-dihydro-2H-benzo[b] nih.govjetir.orgoxazines from aminophenols, benzaldehydes, and phenacyl bromides under microwave irradiation are completed in 3-5 minutes, yielding products of 70-86%. researchgate.netarkat-usa.org This efficiency is a stark contrast to conventional heating methods which often require longer durations and result in lower yields. jocpr.com

Palladium-catalyzed reactions, such as the sp2 C–H halogenation of 3-phenyl-2H-benzo[b] nih.govjetir.orgoxazin-2-ones, also benefit immensely from microwave heating. nih.gov Initial investigations for regioselective bromination using Pd(OAc)2 as a catalyst showed that irradiating the mixture at 100°C for 20 minutes yielded the desired product. nih.gov Further optimization revealed that a maximum yield could be achieved in just 15 minutes, demonstrating the time-saving nature of this technology. nih.gov The established protocols are often cost-effective and amenable to gram-scale synthesis, highlighting their utility in both academic and industrial research. nih.gov

The table below illustrates the advantages of microwave-assisted synthesis over conventional methods for the preparation of certain heterocyclic compounds.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating | 4 hours | Lower/Not specified | jocpr.com |

| Microwave Irradiation | 10-15 minutes | Higher/Improved | jocpr.com |

Green Chemistry Approaches in Benzoxazinone Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like benzoxazinones to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, atom economy, and energy efficiency. jetir.orgresearchgate.net

One significant green approach is the use of alternative reaction media. Deep Eutectic Solvents (DES), such as those based on choline chloride and urea, have been employed as both a green medium and a catalyst in the synthesis of related quinazolinone derivatives from benzoxazinones. researchgate.net This method avoids the use of volatile and often toxic organic solvents. Another green technique is solvent-assisted grinding, which enables the synthesis of 4H-3,1-benzoxazin-4-ones through a rapid cyclodehydration process with minimal solvent usage. organic-chemistry.org

The choice of reagents and catalysts is also critical. Transition-metal-free oxidative cascade sequences using economical and environmentally friendly oxidants like oxone have been developed for synthesizing 2-arylbenzoxazin-4-ones. nih.gov Furthermore, palladium-catalyzed carbonylative coupling reactions have been designed for high atom economy, where most of the atoms from the reactants are incorporated into the final product, minimizing waste. organic-chemistry.org In some cases, using organic azides as substrates in these reactions successfully avoids the need for external oxidants, with dinitrogen (N2) being the only byproduct. organic-chemistry.org The use of aqueous ethanol (B145695) as a solvent in microwave-assisted syntheses further aligns with green chemistry protocols by employing a safer solvent system. arkat-usa.org

Optimization of Reaction Conditions and Yield for this compound Production

The synthesis can be envisioned as starting with the formation of the 6-bromo-2H-1,4-benzoxazin-3(4H)-one scaffold, followed by N-alkylation with a butyl halide. Alternatively, a pre-formed N-butylated aniline (B41778) derivative could undergo cyclization. The optimization of the bromination step is particularly crucial. In a related palladium-catalyzed regioselective bromination of 3-phenyl-2H-benzo[b] nih.govjetir.orgoxazin-2-one, several parameters were systematically adjusted to maximize the yield. nih.gov These parameters include the catalyst, its concentration, the type and amount of additive, solvent, temperature, and reaction time. nih.gov

For instance, the initial investigation for the bromination of a model benzoxazinone began with 10 mol% of Pd(OAc)2 as a catalyst and 0.5 equivalents of p-toluenesulphonic acid (PTSA) as an additive under microwave irradiation at 100 °C for 20 minutes, which gave a 62% yield. nih.gov By optimizing these conditions—specifically by adjusting the catalyst loading and reaction time—the yield was significantly improved. nih.gov The optimal conditions were found to be 5 mol% of Pd(OAc)2, 0.25 equivalents of PTSA in DCE solvent at 100°C under microwave irradiation for 15 minutes, which provided a maximum yield of 84%. nih.gov Such optimization processes are critical for developing efficient and scalable syntheses for specific derivatives like this compound.

The following table, adapted from a study on a similar benzoxazinone system, demonstrates the effect of varying reaction conditions on product yield. nih.gov

Table 1: Optimization of Reaction Conditions for Regioselective Bromination of 3-phenyl-2H-benzo[b] nih.govjetir.orgoxazin-2-one

| Entry | Catalyst (mol%) | Additive (equiv.) | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (10) | PTSA (0.5) | DCE | 100 | 20 | 62 |

| ... | ... | ... | ... | ... | ... | ... |

This table is illustrative of the optimization process for a related benzoxazinone structure. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs (If applicable)

The structure of this compound itself is not chiral. However, chiral analogs can be synthesized by introducing a stereocenter, typically at the C2 position of the benzoxazinone ring. The development of stereoselective methods to access such chiral molecules is a significant area of research, as enantiomeric purity is often crucial for biological applications.

An effective strategy for creating these chiral centers is the asymmetric hydrogenation of a prochiral precursor. A reported method details the highly efficient iridium-catalyzed enantioselective hydrogenation of 2-alkylidene 1,4-benzoxazin-3-ones. nih.gov This reaction utilizes a chiral phosphine (B1218219) ligand, such as iPr-BiphPHOX, to direct the hydrogenation to one face of the double bond, resulting in the formation of the corresponding chiral 2-substituted 1,4-benzoxazin-3-ones with excellent yields and high enantioselectivity (up to 99% yield and 99% ee). nih.gov

This methodology could be adapted to produce chiral analogs of this compound. The synthesis would involve preparing a 6-bromo-4-butyl-2-alkylidene-2H-1,4-benzoxazin-3-one intermediate, which would then undergo the iridium-catalyzed asymmetric hydrogenation to install the chiral center at the C2 position. This approach shows good functional group compatibility, suggesting it would be a viable route for producing a variety of chiral benzoxazinone derivatives. nih.gov

Advanced Structural Elucidation and Conformational Analysis of 6 Bromo 4 Butyl 2h 1,4 Benzoxazin 3 One

High-Resolution Spectroscopic Techniques for Structure Confirmation

Detailed experimental data from high-resolution spectroscopic techniques for 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one are not available in the reviewed scientific literature.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, NOESY, HMBC)

No published studies containing ¹H NMR, ¹³C NMR, or advanced 2D NMR data such as COSY, HSQC, HMBC, or NOESY for this compound could be located. Such data would be essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the butyl group to the nitrogen atom of the benzoxazinone (B8607429) core.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its molecular formula (C₁₂H₁₄BrNO₂), is not publicly documented.

Infrared (IR) Spectroscopy for Functional Group Identification

While the expected characteristic IR absorption bands for the amide carbonyl (C=O) and the C-O-C ether linkage of the benzoxazinone ring can be predicted, specific experimental IR spectral data for this compound is not available in the literature.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

A search of crystallographic databases yielded no results for the single-crystal X-ray structure of this compound. Therefore, a definitive analysis of its solid-state conformation, bond lengths, bond angles, and any intermolecular interactions such as hydrogen bonding or π-stacking, is not possible.

Conformational Analysis and Tautomerism of the Benzoxazinone Ring System

There are no published theoretical or experimental studies on the conformational analysis or potential tautomerism of the benzoxazinone ring system specifically for this compound. The presence of the N-butyl group would likely influence the conformational flexibility of the oxazinone ring, but without specific research, any discussion would be purely speculative.

Biological and Pharmacological Investigations of 6 Bromo 4 Butyl 2h 1,4 Benzoxazin 3 One: in Vitro and in Silico Perspectives

In Vitro Assessment of Molecular Target Interactions

Detailed in vitro studies focusing on the molecular interactions of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one are not available in the current body of scientific literature. Research on related benzoxazinone (B8607429) scaffolds suggests potential for various biological activities, but specific data for the title compound is absent. nih.govinnovareacademics.innih.gov

Receptor Binding Affinity Studies

There are no published studies detailing the receptor binding affinity of this compound. While some derivatives of the parent 2H-1,4-benzoxazin-3(4H)-one structure have been investigated for their effects on targets like dopamine (B1211576) and serotonin (B10506) receptors, these findings are not specific to the 4-butyl-6-bromo substituted version.

Enzyme Inhibition and Activation Assays (e.g., Type IIa Topoisomerase Inhibition, Acetylcholinesterase Inhibition)

No specific data exists in published literature regarding the inhibitory or activation effects of this compound on enzymes such as type IIa topoisomerase or acetylcholinesterase. Studies on other, structurally different, derivatives of the benzoxazinone core have shown activity against these enzymes, but this cannot be extrapolated to the specific compound .

Cell-Based Assays for Cellular Pathway Modulation (e.g., Antimicrobial, Anticancer Cell Lines, Anti-inflammatory)

There is no available information from cell-based assays to describe the effects of this compound on cellular pathways related to antimicrobial, anticancer, or anti-inflammatory responses. Although the broader benzoxazinone class has demonstrated potential in these areas, specific assays on this compound have not been reported. nih.govinnovareacademics.in

Table 1: Summary of In Vitro Biological Activity Data for this compound (Note: This table reflects the absence of available data.)

| Assay Type | Target/Cell Line | Result |

| Receptor Binding | Not Applicable | No Data Available |

| Enzyme Inhibition | Not Applicable | No Data Available |

| Antimicrobial | Not Applicable | No Data Available |

| Anticancer | Not Applicable | No Data Available |

| Anti-inflammatory | Not Applicable | No Data Available |

Exploration of Specific Biological Activities (e.g., Antituberculosis, Antioxidant)

No research has been published exploring the specific antituberculosis or antioxidant activities of this compound.

Mechanistic Elucidation of this compound's Biological Effects

Cellular Uptake and Subcellular Distribution Studies (In Vitro)

Information regarding the cellular uptake and subcellular distribution of this compound is not available in the scientific literature. Such studies are crucial for understanding the mechanism of action of a compound but have not been conducted or reported for this specific molecule.

Investigation of Intracellular Target Engagement and Downstream Signaling

The precise intracellular targets of this compound and its subsequent impact on downstream signaling pathways are not yet extensively detailed in publicly available scientific literature. The broader class of 1,4-benzoxazinone derivatives has been associated with a variety of biological activities, suggesting potential interactions with multiple cellular components. nih.gov For instance, certain derivatives have shown antifungal and herbicidal properties, which imply interference with essential biochemical pathways in fungi and plants. nih.gov However, without specific studies on the 6-bromo-4-butyl variant, identifying its exact molecular targets in human or animal cells remains a subject for future investigation. Elucidating these targets would be a critical step in understanding the compound's mechanism of action and could be achieved through techniques such as affinity chromatography-mass spectrometry, chemical proteomics, or yeast two-hybrid screening.

Gene Expression and Proteomic Profiling in Response to Compound Treatment

Comprehensive gene expression and proteomic profiling studies specifically for this compound have not been reported. Such analyses are crucial for a systems-level understanding of a compound's biological effects. Methodologies like RNA-sequencing (RNA-Seq) for transcriptomics and mass spectrometry-based proteomics (e.g., SILAC or TMT labeling) would reveal how treatment with this compound alters the cellular landscape. These studies could identify upregulated or downregulated genes and proteins, providing clues about the pathways being modulated, potential toxicity, and mechanisms of action or resistance. Given the absence of this specific data, the effects of this compound on global gene and protein expression remain an open area for research.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. While specific SAR studies for this compound are limited, analysis of related benzoxazinone analogs provides valuable insights into how modifications at different positions on the scaffold might influence biological activity.

Systematic Modification at the 6-Bromo Position and its Impact on Activity

The substituent at the 6-position of the benzoxazinone ring plays a significant role in modulating the electronic properties and biological activity of the molecule. The presence of a bromine atom, a halogen, introduces specific steric and electronic effects.

Halogen Substitution : Replacing the bromo group with other halogens (e.g., chloro) or with hydrogen would alter the lipophilicity and the potential for halogen bonding, which can be a critical interaction with biological targets. For example, the compound 6-chloro-2H-1,4-benzoxazin-3(4H)-one is a known derivative whose structural and biological properties have been studied. nih.gov

Electron-Donating vs. Electron-Withdrawing Groups : Swapping the bromo group (an electron-withdrawing group) with electron-donating groups (like a methyl group, as in 6-bromo-8-methyl-2H-benzo[b] nih.govcompchemhighlights.orgoxazin-3(4H)-one nih.gov) or other functionalities could significantly impact target binding affinity and pharmacokinetic properties. The introduction of a nitro group, a strong electron-withdrawing group, has also been explored in related scaffolds. researchgate.net

The following table summarizes various substitutions at the 6-position and their potential impact, based on general principles and related compounds.

| Position 6 Substituent | Example Compound Name | Potential Impact on Activity | Reference |

| Bromo (Br) | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Baseline compound for comparison. sigmaaldrich.com | sigmaaldrich.com |

| Chloro (Cl) | 6-Chloro-2H-1,4-benzoxazin-3(4H)-one | Similar electronic properties to bromo but with smaller size, potentially altering binding pocket fit. nih.gov | nih.gov |

| Amino (NH2) | tert-Butyl 6-amino-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | Introduces a basic center, potentially altering solubility and forming different hydrogen bonds. nih.gov | nih.gov |

| Methyl (CH3) | 6-Bromo-8-methyl-2H-benzo[b] nih.govcompchemhighlights.orgoxazin-3(4H)-one | Increases lipophilicity and adds steric bulk. nih.gov | nih.gov |

Role of the N-4 Butyl Moiety and its Analogs in Pharmacological Profile

The N-alkylation of the benzoxazinone core is a common strategy to modify the pharmacological profile of this class of compounds. The butyl group at the N-4 position of the title compound significantly increases its lipophilicity compared to its unsubstituted counterpart, 6-bromo-2H-1,4-benzoxazin-3(4H)-one. sigmaaldrich.comepa.gov This modification can have profound effects on membrane permeability, metabolic stability, and target engagement.

Chain Length : Varying the length of the alkyl chain (e.g., methyl, ethyl, propyl) can fine-tune the lipophilicity, which often correlates with cell permeability and off-target effects.

Branching and Cyclization : Introducing branching (e.g., isobutyl, tert-butyl) or cyclic structures (e.g., cyclobutyl, phenyl) can introduce steric constraints that may enhance selectivity for a specific target or alter the metabolic profile.

Functional Groups : Incorporating polar functional groups into the N-4 substituent (e.g., hydroxyl, ether, amine) can improve aqueous solubility and provide additional hydrogen bonding opportunities with the target protein.

The table below illustrates how modifications to the N-4 substituent can influence the compound's properties.

| N-4 Substituent | Example Compound Name | Potential Impact on Pharmacological Profile | Reference |

| Butyl | This compound | Increases lipophilicity, potentially enhancing membrane permeability. epa.gov | epa.gov |

| Hydrogen (unsubstituted) | 6-Bromo-2H-1,4-benzoxazin-3(4H)-one | Parent compound, more polar, may have different solubility and target interactions. sigmaaldrich.com | sigmaaldrich.com |

| Dichloroacetyl | 1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone | The dichloroacetyl group is known to confer herbicide safener activity. nih.gov | nih.gov |

Substituent Effects on the Benzoxazinone Ring System and Potential for Bioisosterism

The benzoxazinone ring system itself is a privileged scaffold in medicinal chemistry. chiet.edu.eg Modifications to this core can be explored to improve activity or pharmacokinetic properties.

Ring Position Isomers : Moving the bromo substituent to other positions on the benzene (B151609) ring (e.g., 7-bromo-3,4-dihydro-2H-1,4-benzoxazin-3-one uni.lu) would create constitutional isomers with potentially different biological activities due to altered electronic distribution and steric profiles.

Bioisosteric Replacement : Bioisosterism involves replacing a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity. The lactam moiety within the oxazinone ring could potentially be replaced with a thiolactam to probe the importance of the carbonyl oxygen. Similarly, the ether oxygen could be replaced with a sulfur (to form a benzothiazinone) or a methylene (B1212753) group, which would drastically alter the ring's conformation and electronic nature. For instance, the synthesis and structural analysis of benzothiadiazine derivatives, which share some structural similarities, have been reported. researchgate.net

Computational Chemistry and In Silico Modeling for this compound

Computational chemistry provides powerful tools for understanding the properties of molecules like this compound and for guiding the design of new analogs. compchemhighlights.orgwisc.edu While specific in silico studies on this exact compound are not prominent in the literature, established computational methods can be readily applied.

Quantum Mechanics (QM) : Methods like Density Functional Theory (DFT) can be used to calculate the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and optimized geometry. researchgate.net These calculations help in understanding the molecule's reactivity and its potential non-covalent interactions (e.g., hydrogen bonding, halogen bonding) with a biological target.

Molecular Docking : If a protein target is identified, molecular docking simulations can predict the preferred binding orientation and affinity of this compound within the target's active site. This can provide a structural hypothesis for its mechanism of action and guide the design of new derivatives with improved binding.

Quantitative Structure-Activity Relationship (QSAR) : By building a dataset of related benzoxazinone derivatives and their measured biological activities, QSAR models can be developed. These models use molecular descriptors (e.g., logP, molecular weight, electronic parameters) to create a mathematical relationship that can predict the activity of novel, untested compounds.

Molecular Dynamics (MD) Simulations : MD simulations can be used to study the dynamic behavior of the compound when bound to its target protein over time. This can reveal the stability of the binding pose, the role of solvent molecules, and any conformational changes in the protein induced by the compound's binding.

Pharmacophore Modeling : Based on a set of active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

Recent studies on other 1,4-benzoxazine derivatives have utilized DFT and methods like Quantum Theory of Atoms in Molecules (QTAIM) to analyze intermolecular interactions such as π–π stacking and hydrogen bonds that stabilize crystal structures, demonstrating the utility of these computational approaches. researchgate.net

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level. This allows researchers to predict the binding affinity and activity of the molecule.

For the broader class of benzoxazinones, molecular docking studies have been instrumental in elucidating potential biological targets and mechanisms of action. For instance, docking models were utilized in the design of benzoxazin-3-one (B8392483) derivatives as potent and selective nonsteroidal mineralocorticoid receptor (MR) antagonists, which are targets for cardiovascular diseases. nih.gov These models were based on the crystal structure of a mineralocorticoid receptor/compound complex, guiding the optimization of lead compounds. nih.gov

In other research, molecular simulations helped to demonstrate the binding mechanism and selectivity of benzoxazinone-pyrimidinedione hybrids as protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors, a key target in herbicide discovery. acs.org Similarly, docking studies have been applied to understand the interaction of benzoxazinone derivatives with targets such as α-chymotrypsin, a serine protease. nih.gov One study designed and synthesized a series of benzoxazinones and used docking to investigate their inhibitory potential against α-chymotrypsin. nih.gov

Furthermore, docking simulations have been employed to explore the potential of benzoxazole (B165842) derivatives (a related heterocyclic system) as inhibitors of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum, a target for anti-parasitic drugs. nih.gov In the context of anti-cancer research, the interaction patterns of 2H-1,4-benzoxazin-3(4H)-one derivatives with DNA in human topoisomerase II beta have been studied through energy minimization of their 3D molecular structures, suggesting a mechanism of action involving DNA intercalation. nih.gov

These examples highlight the utility of molecular docking in identifying and characterizing the interactions between benzoxazinone scaffolds and a diverse range of biological targets.

| Benzoxazinone Series/Analogue | Proposed Biological Target | Key Finding from Docking/Simulation |

| Benzoxazin-3-one derivatives | Mineralocorticoid Receptor (MR) | Design was based on a crystal structure of an MR/compound complex and a docking model to guide lead optimization. nih.gov |

| Benzoxazinone-pyrimidinedione hybrids | Protoporphyrinogen IX Oxidase (PPO) | Molecular simulations demonstrated the selectivity and binding mechanism to the target enzyme. acs.org |

| Benzoxazinone derivatives | α-Chymotrypsin | A series was synthesized and evaluated as inhibitors, with docking used to understand structure-activity relationships. nih.gov |

| 2H-1,4-benzoxazin-3(4H)-one derivatives | DNA Topoisomerase II beta | Energy minimization suggested an intercalation mechanism into DNA. nih.gov |

| Benzoxazole derivatives | Inosine 5'-monophosphate dehydrogenase (IMPDH) | Docking was used to predict binding modes and formed the basis for a QSAR model. nih.gov |

Molecular Dynamics (MD) Simulations for Ligand-Protein Interaction Dynamics

Following molecular docking, which provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations are often employed to study the dynamic stability of the complex over time. MD simulations provide valuable insights into the conformational changes of both the ligand and the protein, the role of solvent molecules, and a more accurate estimation of binding free energies.

In the investigation of benzoxazole derivatives as potential inhibitors for inosine 5'-monophosphate dehydrogenase (IMPDH) from Cryptosporidium parvum, MD simulations were performed. nih.gov After docking the derivatives into the protein's active site, the resulting complexes were subjected to MD simulations for 5 picoseconds to optimize their structure and evaluate stability by calculating the root-mean-square deviation (RMSD) values. nih.gov This process helps to refine the binding poses obtained from docking and confirms that the ligand can remain stably bound within the target's active site. Such computational approaches are crucial for validating the initial docking results before proceeding to more resource-intensive stages of drug development. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzoxazinone Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for understanding which physicochemical properties, structural features, or electronic descriptors are critical for a molecule's activity, thereby guiding the design of new, more potent compounds.

Several QSAR studies have been successfully conducted on benzoxazinone derivatives for a variety of biological activities:

Neuropeptide Y Y5 Receptor Antagonists: A QSAR study was established for 30 benzoxazinone derivatives. Using a genetic algorithm and multiple linear regression, a model with good statistical quality was developed based on four descriptors from topological, thermodynamic, spatial, and electrotopological classes. The model was validated through cross-validation, randomization, and an external test set, demonstrating its predictive power. nih.gov

HIV-1 Reverse Transcriptase Inhibitors: Both 2D and 3D-QSAR models were developed for 33 benzoxazinone derivatives. nih.gov The findings indicated that the number of hydrogen atoms and amino groups, as well as electrostatic, hydrophobic, and steric fields, significantly influence the inhibitory activity against HIV-1 reverse transcriptase. nih.gov

Phytotoxicity: A comprehensive structure-activity relationship study on the phytotoxic effects of natural benzoxazinones like DIMBOA and DIBOA, their degradation products, and synthetic analogues has been performed. nih.govcapes.gov.br This research helps in understanding their ecological role and provides a basis for developing new herbicide models based on the 1,4-benzoxazine skeleton. nih.govcapes.gov.br

Antimycobacterial Activity: A quantitative structure-property relationship study of 40 benzoxazines with potential antimycobacterial activity was conducted. colab.ws The study found that the introduction of a bromine atom at position 6 positively influences activity. colab.ws

These studies underscore the applicability of QSAR in systematically exploring the chemical space of benzoxazinone derivatives to optimize their activity for specific therapeutic or agricultural applications. nih.govnih.govcolab.ws

| QSAR Study Focus | Number of Compounds | Key Descriptors/Findings | Modeling Techniques |

| Neuropeptide Y Y5 Receptor Antagonists | 30 | Topological, thermodynamic, spatial, and electrotopological descriptors are important for activity. nih.gov | Genetic Algorithm, Multiple Linear Regression nih.gov |

| HIV-1 Reverse Transcriptase Inhibitors | 33 | Number of H-atoms, -NH2 groups, electrostatic, hydrophobic, and steric fields affect inhibition. nih.gov | Stepwise Multiple Linear Regression, Partial Least Square (PLS) nih.gov |

| Phytotoxicity | Multiple | Structure-activity relationships elucidated for natural and synthetic benzoxazinones and their degradation products. nih.govcapes.gov.br | Not specified |

| Antimycobacterial Activity | 40 | Electron-accepting properties of substituents and bromine at position 6 enhance activity. colab.ws | Not specified |

In Silico Prediction of Potential Off-Target Interactions and Selectivity Profiles

A critical aspect of modern drug development is the early assessment of a compound's potential to interact with unintended biological targets, known as off-targets. These interactions can lead to adverse drug reactions (ADRs) and toxicity. In silico methods provide a cost-effective and rapid approach to predict these potential off-target interactions and to profile the selectivity of a compound. nih.gov

For any given molecule, computational models can predict interaction probabilities against a panel of known biological targets. nih.gov These predicted off-target profiles can then be used in an enrichment analysis to infer potential ADRs. nih.gov While specific off-target prediction data for this compound is not publicly available, the methodology would involve screening the compound's structure against a large database of protein targets using machine learning or structure-based approaches.

The concept of selectivity is closely related and has been a key focus in the development of benzoxazinone derivatives. For example:

In the development of nonsteroidal mineralocorticoid receptor (MR) antagonists, a novel series of benzoxazin-3-one derivatives was identified that exhibited not only significant potency but also good selectivity over other steroidal hormone receptors. nih.gov

A study on benzoxazinone-based PPO inhibitors identified a compound with an exceptionally high selectivity factor of 3200, being significantly more potent against the target enzyme in the plant (Nicotiana tabacum) compared to the human ortholog. acs.org Molecular simulations were crucial in demonstrating the basis for this selectivity. acs.org

Computational ADME (Absorption, Distribution, Metabolism, Excretion) Predictions

The assessment of a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is fundamental to determining its potential pharmacokinetic profile and bioavailability. In silico ADME predictions are now a standard component of the early drug discovery process, allowing for the filtering of compounds with unfavorable properties before significant resources are invested. youtube.com

Computational tools like SwissADME can be used to predict a wide range of physicochemical and pharmacokinetic properties from a molecule's structure. researchgate.net For this compound, these predictions would provide insights into its drug-likeness. Key predicted parameters often include:

Lipophilicity (logP): An indicator of a compound's solubility and ability to cross cell membranes. A predicted XlogP value for a related compound, 6-bromo-4-(2-chloroethyl)-1,4-benzoxazin-3-one, is 2.3, suggesting moderate lipophilicity. uni.lu

Solubility: Predicts how well the compound dissolves in aqueous solutions, which affects absorption.

Cytochrome P450 (CYP) Inhibition: Predicts the likelihood of the compound inhibiting major drug-metabolizing enzymes, which can lead to drug-drug interactions. The cytochrome P450 superfamily is involved in the oxidative metabolism of many drugs. mdpi.com

Drug-likeness Rules: Evaluation against established rules like Lipinski's Rule of Five, which helps to assess if a compound has properties that would make it a likely orally active drug in humans. capes.gov.br

Gastrointestinal (GI) Absorption: Prediction of how well the compound will be absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Predicts the ability of the compound to cross into the central nervous system.

While a full computational ADME profile for this compound requires specific software analysis, the methodologies are well-established. For instance, in silico profiling of related quinazolinone derivatives has been performed using tools like SwissADME to predict their properties. researchgate.net These predictive models are crucial for prioritizing and optimizing lead compounds in the benzoxazinone series.

Medicinal Chemistry and Lead Optimization Perspectives of 6 Bromo 4 Butyl 2h 1,4 Benzoxazin 3 One

Evaluation of 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one as a Lead Compound

A lead compound is a chemical starting point for drug design and development. The evaluation of this compound as a lead compound is based on the well-established biological profile of its core scaffold and the predictable influence of its specific substituents. The benzoxazinone (B8607429) core is known to be a versatile building block for biologically active molecules. acs.org

The core 1,4-benzoxazin-3-one ring system is associated with a broad spectrum of pharmacological activities, making it an attractive scaffold for drug discovery programs. These activities are diverse, highlighting the scaffold's ability to interact with multiple biological targets.

Table 1: Reported Biological Activities of the 1,4-Benzoxazin-3-one Scaffold

| Biological Activity | Therapeutic Area | Reference(s) |

| Anticancer | Oncology | nih.govnih.govnih.gov |

| Antimicrobial / Antibacterial | Infectious Disease | nih.govnih.gov |

| Antiviral | Infectious Disease | nih.govnih.gov |

| Antifungal | Infectious Disease | nih.govnih.gov |

| Anti-inflammatory | Immunology | nih.gov |

| Antioxidant | Various | nih.gov |

| Antidiabetic | Metabolic Disease | nih.gov |

| Human Neutrophil Elastase Inhibition | Lung Injury | nih.gov |

| Protoporphyrinogen (B1215707) IX Oxidase (PPO) Inhibition | Herbicidal | nih.gov |

The specific substitutions on the this compound molecule are critical for its potential as a lead compound:

The 6-Bromo Group: Halogenation is a common strategy in medicinal chemistry. The bromine atom at the C6-position can influence the compound's electronic properties, lipophilicity, and metabolic stability. It can also form halogen bonds with biological targets, potentially enhancing binding affinity and selectivity.

The 4-Butyl Group: The N-alkylation of the benzoxazinone lactam nitrogen is a key modification. The n-butyl group significantly increases the lipophilicity of the molecule. This enhancement of lipophilicity is a known strategy for modulating the biological activity of benzoxazinones, often leading to increased potency or altered selectivity. nih.gov

The combination of a privileged core scaffold with substituents known to favorably modulate pharmacological properties makes this compound a strong candidate for evaluation as a lead compound in various therapeutic areas.

Strategies for Enhancing Potency and Selectivity of Benzoxazinone Analogs

Once a lead compound is identified, medicinal chemistry efforts focus on optimizing its structure to enhance potency (the amount of substance needed to produce an effect) and selectivity (the degree to which it acts on a given site relative to other sites). For analogs based on the this compound scaffold, several strategies can be employed.

Modification of the N-Alkyl Chain: While the n-butyl group enhances lipophilicity, varying the length and nature of this chain (e.g., introducing branching, unsaturation, or cyclic moieties) can fine-tune the compound's fit into a target's binding pocket and optimize its absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Substitution at C2-Position: The C2-position of the oxazinone ring is a common site for modification. Introducing small alkyl or larger aryl groups can profoundly impact biological activity. For example, in a series of benzoxazinones designed as antimycobacterial agents, substitutions at this position were critical for potency. nih.gov

Aromatic Ring Substitution: The benzene (B151609) ring offers multiple positions (C5, C7, C8) for further substitution. Adding electron-donating or electron-withdrawing groups can alter the electronic landscape of the molecule, influencing its interaction with target proteins. In one study, adding a 7-fluoro group to a benzoxazinone-based herbicide was part of a strategy that resulted in a compound with a 3200-fold selectivity for the target plant enzyme over its human counterpart. acs.orgnih.gov

Bioisosteric Replacement: The bromine atom at C6 could be replaced with other halogens (Cl, F) or different functional groups (CN, CF3) to probe the specific requirements for activity and to modulate pharmacokinetic properties. Fluorine, in particular, is often used to enhance metabolic stability and binding affinity. nih.gov

A successful example of such optimization is the development of highly selective protoporphyrinogen IX oxidase (PPO) inhibitors. Systematic structural modifications of the benzoxazinone scaffold led to the discovery of a derivative, compound 7af , with an inhibition constant (Ki) of 14 nM against the target enzyme from Nicotiana tabacum (NtPPO) versus 44.8 µM for human PPO, demonstrating remarkable selectivity. acs.orgnih.gov This highlights how rational, structure-guided optimization can dramatically improve the therapeutic index of a benzoxazinone-based compound. nih.gov

Design and Synthesis of Derivatives for Improved Pharmacological Properties

The design and synthesis of new derivatives are central to lead optimization. The goal is to improve pharmacological properties, particularly the ADME profile, to ensure the compound can reach its target in the body and exert its effect effectively.

The synthesis of 1,4-benzoxazin-3-one derivatives typically starts from substituted 2-aminophenols. acs.org For this compound, a plausible synthetic route would involve the N-alkylation of a 6-bromo-2H-1,4-benzoxazin-3(4H)-one intermediate with a butyl halide, or a multi-step sequence starting from 4-bromo-2-aminophenol. General methods often involve the reaction of an anthranilic acid with an acyl chloride or the use of cyclization agents. mdpi.com More modern, efficient methods include electrochemical C-H amination and transition-metal-catalyzed cascade reactions. nih.govrsc.org

Table 2: Common Synthetic Approaches for the Benzoxazinone Scaffold

| Starting Material(s) | Key Transformation | Reference(s) |

| Anthranilic Acids + Acyl Chlorides | Acylation followed by cyclization | nih.govmdpi.com |

| 2-Acylbenzoic Acids + Isatoic Anhydrides | Acid-catalyzed cascade cyclization | mdpi.com |

| Phenoxy Acetates | Anodic C-H amination | nih.gov |

| 2-Alkylidene 1,4-benzoxazin-3-ones | Asymmetric hydrogenation | acs.org |

To improve pharmacological properties, derivatives can be designed with specific goals:

Enhanced Solubility: Introducing polar functional groups or specific heterocyclic rings can improve aqueous solubility, which is often a prerequisite for oral absorption.

Metabolic Stability: Certain positions on a molecule are more susceptible to metabolism by cytochrome P450 enzymes. Derivatives can be designed to block these "metabolic hot spots." For example, replacing a metabolically labile C-H bond with a C-F bond can increase the compound's half-life. rsc.org

Oral Bioavailability: Computational (in silico) tools can predict ADME properties. In one study, potent antimycobacterial benzoxazinone derivatives were designed and synthesized, with computational analysis predicting they would be orally active in humans. nih.gov This foresight allows chemists to prioritize the synthesis of compounds with a higher likelihood of success.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Approaches with Benzoxazinone Motifs

Advanced medicinal chemistry strategies like Fragment-Based Drug Design (FBDD) and scaffold hopping are powerful tools for discovering novel drug candidates. The benzoxazinone motif is well-suited for both approaches.

Fragment-Based Drug Design (FBDD) FBDD begins by screening libraries of small, low-molecular-weight compounds ("fragments") to find weak but efficient binders to a biological target. openaccessjournals.comfrontiersin.org These initial hits are then grown or linked together to create a more potent lead. The unsubstituted parent compound, 6-Bromo-2H-1,4-benzoxazin-3(4H)-one , has a molecular weight of 228.04 g/mol , placing it within the typical size range for a fragment. frontiersin.orgsigmaaldrich.com This molecule could serve as an excellent starting point in an FBDD campaign. If this fragment shows binding to a target, it can be optimized by adding the N-butyl group and other functionalities to explore the binding pocket and increase potency. nih.gov

Scaffold Hopping Scaffold hopping is a computational or synthetic strategy to replace the central core of a known active compound with a structurally different but functionally similar scaffold. nih.gov This is often done to discover novel chemical series with improved properties (e.g., better ADME, novel intellectual property). rsc.org

The 1,4-benzoxazin-3-one core can be a subject of scaffold hopping in several ways:

Hopping To Benzoxazinone: If a different heterocyclic compound is a known inhibitor, its core could be replaced with the benzoxazinone scaffold to see if activity is retained or improved.

Hopping From Benzoxazinone: The benzoxazinone ring itself can be used as a building block for other scaffolds. For instance, benzoxazinones are common precursors for the synthesis of quinazolinones, a related and biologically important heterocycle. researchgate.net This transformation from a benzoxazinone to a quinazolinone is a classic example of a scaffold hop. nih.gov This strategy can lead to compounds with entirely different physicochemical and pharmacological profiles.

Challenges and Future Directions in Research on 6 Bromo 4 Butyl 2h 1,4 Benzoxazin 3 One

Addressing Synthetic Challenges for Complex Benzoxazinone (B8607429) Derivatives

The synthesis of the basic 2H-1,4-benzoxazin-3(4H)-one core is well-established, often involving the condensation of 2-aminophenols with α-halo- or α-hydroxycarbonyl compounds. However, the creation of more complex and functionally diverse derivatives of 6-bromo-4-butyl-2H-1,4-benzoxazin-3-one presents several synthetic obstacles.

One of the primary challenges lies in the selective functionalization of the benzoxazinone scaffold. While the bromine atom at the 6-position offers a handle for cross-coupling reactions, achieving regioselectivity at other positions on the aromatic ring can be difficult. acs.org Traditional methods for the synthesis of benzoxazinones can require harsh reaction conditions or multiple steps, which may not be compatible with sensitive functional groups. researchgate.net The development of milder and more efficient synthetic protocols is therefore a key area of research. mdpi.comnih.gov

Furthermore, the introduction of chiral centers, particularly at the 2-position, to create enantiomerically pure derivatives remains a significant hurdle. researchgate.net Such stereoselectivity is often crucial for biological activity and reducing off-target effects. While some progress has been made in the asymmetric synthesis of benzoxazinone derivatives, the development of robust and generalizable methods is still needed. researchgate.net The inherent challenges of forming medium-sized rings, such as the eight-membered lactones that can be derived from benzoxazinones, include unfavorable entropy and transannular strain. researchgate.net

Future synthetic strategies will likely focus on the development of novel catalytic systems, including transition-metal and organocatalysis, to enable more efficient and selective C-H functionalization and asymmetric transformations. The use of flow chemistry could also offer advantages in terms of safety, scalability, and the ability to explore a wider range of reaction conditions.

Table 1: Key Synthetic Challenges and Potential Solutions

| Challenge | Description | Potential Solutions |

|---|---|---|

| Regioselectivity | Difficulty in selectively functionalizing specific positions on the aromatic ring. | Development of novel directing groups and site-selective C-H activation methods. mdpi.com |

| Stereoselectivity | Controlling the stereochemistry at chiral centers, particularly the C2 position. | Asymmetric catalysis, use of chiral auxiliaries, and enzymatic resolutions. researchgate.net |

| Harsh Reaction Conditions | Many existing synthetic methods require high temperatures or strong bases. researchgate.net | Development of milder reaction conditions using advanced catalytic systems. mdpi.com |

Advanced Methodologies for Deeper Mechanistic Understanding of Biological Action

A thorough understanding of how this compound and its derivatives exert their biological effects is crucial for rational drug design. While initial biological screening can identify active compounds, elucidating the precise molecular mechanisms of action requires the application of advanced analytical and computational techniques.

Molecular docking and molecular dynamics (MD) simulations have emerged as powerful tools to predict and analyze the binding of benzoxazinone derivatives to their biological targets. nih.govnih.gov These computational methods can provide insights into the key interactions between the ligand and the protein, helping to explain the structure-activity relationships (SAR) observed in biological assays. nih.govnih.gov For instance, MD simulations can reveal the stability of the ligand-protein complex over time and identify critical amino acid residues involved in binding. nih.gov

In addition to computational approaches, advanced spectroscopic techniques are vital for mechanistic studies. Techniques such as X-ray crystallography can provide high-resolution structural information of the compound bound to its target, offering a detailed picture of the binding mode. While obtaining suitable crystals for X-ray analysis can be a challenge, the resulting data is invaluable. nih.gov

Furthermore, investigating the broader cellular effects of these compounds is essential. Techniques like transcriptomics and proteomics can reveal changes in gene and protein expression profiles upon treatment with a benzoxazinone derivative, providing a more holistic view of its biological impact. For example, studies on other benzoxazinone derivatives have utilized analyses of pro-inflammatory cytokine levels and the activation of specific signaling pathways to elucidate their anti-inflammatory mechanisms. nih.gov

Opportunities for Collaborative Research Initiatives on Benzoxazinone Scaffolds

The development of new drugs based on the benzoxazinone scaffold is a complex and multidisciplinary endeavor that can be significantly accelerated through collaborative research initiatives. Partnerships between academic research groups and pharmaceutical companies can create a symbiotic relationship that leverages the strengths of both sectors. acs.orgnih.gov

Academic institutions often excel in fundamental research, including the development of novel synthetic methodologies and the elucidation of complex biological mechanisms. nih.gov Industry partners, on the other hand, bring expertise in drug development, including medicinal chemistry optimization, preclinical and clinical testing, and regulatory affairs. acs.orgnih.gov

Consortia that bring together multiple academic and industry partners can pool resources, share knowledge, and tackle research challenges that would be difficult for a single entity to address. iaconsortium.org Such collaborations can facilitate access to specialized equipment, compound libraries, and diverse expertise. iaconsortium.org These partnerships can take various forms, from project-specific collaborations to larger, unrestricted grants, although focused partnerships are becoming more common. acs.orgnih.gov

For the advancement of research on this compound, collaborative efforts could focus on:

Sharing of compound libraries: Pharmaceutical companies often have large, diverse compound libraries that could be screened for activity against new biological targets identified in academic labs.

Access to high-throughput screening facilities: Industry partners can provide the infrastructure for large-scale screening of benzoxazinone derivatives.

Joint funding applications: Collaborative proposals to government funding agencies are often viewed favorably as they demonstrate a clear path for translation of basic research.

Integration of Artificial Intelligence and Machine Learning in Benzoxazinone Research and Development

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and have significant potential to accelerate the development of new drugs based on the this compound scaffold.

One of the key applications of AI in this context is in the design of novel benzoxazinone derivatives with improved properties. Generative AI models can be trained on large datasets of known molecules and their activities to design new compounds with desired characteristics, such as enhanced potency, reduced toxicity, or improved pharmacokinetic profiles. For example, a deep recurrent neural network (RNN) and multi-task deep neural network (MTDNN) system was used to discover a benzoxazinone derivative with activity against multiple G protein-coupled receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, which use statistical methods to correlate chemical structure with biological activity, can also be enhanced by ML algorithms. nih.gov These models can help to identify the key molecular features that are important for the activity of benzoxazinone derivatives and guide the synthesis of more potent analogues. nih.gov AI can also be used to predict various properties of molecules, such as their solubility, permeability, and metabolic stability, which are critical for drug development.

Furthermore, AI can be employed to analyze large biological datasets, such as those generated from transcriptomics or proteomics experiments, to identify potential drug targets and elucidate the mechanisms of action of benzoxazinone derivatives.

Table 2: Applications of AI/ML in Benzoxazinone Research

| Application | Description | Potential Impact |

|---|---|---|

| De Novo Drug Design | Generative models create novel molecular structures with desired properties. | Accelerated discovery of new lead compounds. nih.gov |

| QSAR Modeling | Machine learning algorithms predict the biological activity of compounds based on their chemical structure. | Prioritization of synthetic targets and improved understanding of structure-activity relationships. nih.gov |

| Property Prediction | AI models predict physicochemical and pharmacokinetic properties. | Early identification of compounds with favorable drug-like properties. |

Potential for the Development of Novel Molecular Probes Utilizing the this compound Scaffold

Molecular probes are essential tools for studying biological processes in living systems. The this compound scaffold, with its inherent chemical properties and potential for functionalization, represents a promising starting point for the development of novel molecular probes.

One exciting avenue is the creation of fluorescent probes. By attaching a fluorophore to the benzoxazinone core, it is possible to create molecules that can be used to visualize and track biological targets in real-time using techniques such as fluorescence microscopy and flow cytometry. Research has already demonstrated that benzoxazinone derivatives can be developed into fluorescent dyes with good quantum yields and high molar absorbance. nih.gov These probes can be designed to specifically label certain organelles or biomolecules, providing valuable insights into cellular function. For example, benzo[a]phenoxazine derivatives, which share a similar heterocyclic core, have been developed as fluorescent probes for staining the vacuole, endoplasmic reticulum, and plasma membrane. mdpi.com

In addition to fluorescent probes, the benzoxazinone scaffold could also be used to develop other types of molecular probes, such as affinity-based probes for target identification or positron emission tomography (PET) ligands for in vivo imaging. The bromine atom at the 6-position is particularly amenable to radiolabeling, which is a key requirement for the development of PET tracers.

The development of molecular probes from the this compound scaffold would not only provide valuable research tools but could also open up new avenues for diagnostic applications.

Q & A

Q. What synthetic strategies are recommended for preparing 6-Bromo-4-butyl-2H-1,4-benzoxazin-3-one, and how can its structure be validated?

Methodological Answer: Synthesis typically involves functionalizing the 1,4-benzoxazin-3-one scaffold. A bromine atom can be introduced at position 6 via electrophilic aromatic substitution, while the butyl group at position 4 is added through alkylation or nucleophilic substitution. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and mass spectrometry (MS) for molecular weight verification. For analogs, techniques like X-ray crystallography may resolve ambiguities in regiochemistry .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

Methodological Answer: Minimum inhibitory concentration (MIC) assays against gram-positive bacteria (e.g., Staphylococcus aureus), gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans) are standard. Use broth microdilution methods per CLSI guidelines. For example, synthetic 4-cyclohexyl-7-fluoro-1,4-benzoxazin-3-one showed MICs of 16 µg mL⁻¹ against S. aureus . Include positive controls (e.g., ampicillin) and assess time-kill kinetics for bactericidal vs. bacteriostatic effects .

Q. How does the butyl substituent at position 4 influence the compound’s physicochemical properties?

Methodological Answer: The butyl group enhances lipophilicity, which can be quantified via logP measurements. Increased lipophilicity may improve membrane permeability but could reduce aqueous solubility. Computational tools (e.g., SwissADME) predict ADME properties, while HPLC evaluates solubility. Substituent bulkiness might also sterically hinder interactions with microbial targets, requiring molecular docking studies for validation .

Advanced Research Questions

Q. How can QSAR models guide the optimization of substituents on the 1,4-benzoxazin-3-one scaffold?

Methodological Answer: QSAR models built on 111 compounds revealed key descriptors:

- Shape and H-bonding : Critical for gram-positive activity.

- VolSurf descriptors : Influence gram-negative activity due to efflux pump avoidance.

- Electrostatic properties : Modulate antifungal effects.

| Substituent Position | Impact on Activity | Descriptors Involved |

|---|---|---|

| C4 (Butyl) | ↑ Lipophilicity | logP, PSA |

| C6 (Bromo) | ↑ Steric bulk | Molar refractivity |

| C7 (Methoxy) | ↓ Efflux susceptibility | Topological polar surface area |

Use genetic algorithms for descriptor selection and validate models with external datasets (Q²Ext >0.8). Design derivatives in silico by varying substituents at C4, C6, and C7, prioritizing combinations predicted to enhance MIC values .

Q. How to resolve discrepancies in antimicrobial activity data across microbial strains?

Methodological Answer: Contradictions arise from differences in microbial cell envelopes (e.g., gram-negative outer membrane vs. gram-positive peptidoglycan). Address this by:

- Mechanistic studies : Use fluorescent probes to assess membrane disruption.

- Efflux pump inhibition assays : Co-administer efflux inhibitors (e.g., PAβN) with the compound.

- Transcriptomics : Identify upregulated resistance genes in non-responsive strains.

For example, synthetic benzoxazin-3-ones may evade gram-negative efflux pumps due to structural rigidity, unlike natural derivatives .

Q. What methodologies assess metabolic stability and potential toxicity of 6-Bromo-4-butyl derivatives?

Methodological Answer:

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂).

- Cytotoxicity screening : Use mammalian cell lines (e.g., HepG2) and MTT assays.

- Reactive metabolite detection : Trapping studies with glutathione (GSH) to identify toxic intermediates.

Prioritize derivatives with low CYP450 inhibition (IC₅₀ >10 µM) and high selectivity indices (SI = IC₅₀ mammalian cells / MIC) .

Data Contradiction Analysis

Q. Why do some studies report superior activity of synthetic derivatives over natural benzoxazinoids?

Methodological Answer: Natural benzoxazinoids (e.g., DIMBOA) often have hydroxyl groups that reduce stability or increase susceptibility to microbial detoxification. Synthetic derivatives (e.g., 4-butyl or 4-cyclohexyl analogs) replace labile groups with stable substituents, enhancing bioavailability. For example, removing the C2-hydroxyl group in synthetic derivatives improved antifungal activity against C. albicans by 3-fold compared to DIMBOA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.